Cas no 139781-19-4 (6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one)

6-Chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is a structurally complex quinolinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its key features include a chloro-substituted quinolinone core, a conjugated enone moiety, and a 2-methoxyphenyl group, which may confer selective binding properties. The compound's rigid scaffold and functional group diversity make it a valuable intermediate for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or anti-inflammatory agents. Its well-defined stereochemistry (E-configuration of the prop-2-enoyl group) ensures consistent reactivity in further derivatization. The presence of multiple aromatic systems suggests potential for π-stacking interactions in target binding.
6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one structure
139781-19-4 structure
Product name:6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
CAS No:139781-19-4
MF:C25H18NO3Cl
Molecular Weight:415.86832
CID:1281589
PubChem ID:5345521

6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one 化学的及び物理的性質

名前と識別子

    • 2(1H)-Quinolinone,6-chloro-3-[3-(2-methoxyphenyl)-1-oxo-2-propenyl]-4-phenyl-
    • 6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
    • F0449-0005
    • SCHEMBL6479411
    • (E)-6-chloro-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one
    • BIM-0039445.P001
    • 139781-19-4
    • AKOS000638757
    • Z56823868
    • 6-chloro-3-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
    • インチ: InChI=1S/C25H18ClNO3/c1-30-22-10-6-5-7-16(22)11-14-21(28)24-23(17-8-3-2-4-9-17)19-15-18(26)12-13-20(19)27-25(24)29/h2-15H,1H3,(H,27,29)/b14-11+
    • InChIKey: TYMZHGWQKNSESY-SDNWHVSQSA-N
    • SMILES: COC1=CC=CC=C1C=CC(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

計算された属性

  • 精确分子量: 415.09764
  • 同位素质量: 415.0975211g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 709
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.4Ų
  • XLogP3: 5.1

じっけんとくせい

  • PSA: 55.4

6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0449-0005-10μmol
6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
139781-19-4 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0449-0005-50mg
6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
139781-19-4 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F0449-0005-3mg
6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
139781-19-4 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0449-0005-2mg
6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
139781-19-4 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0449-0005-20μmol
6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
139781-19-4 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0449-0005-2μmol
6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
139781-19-4 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0449-0005-40mg
6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
139781-19-4 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F0449-0005-20mg
6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
139781-19-4 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F0449-0005-5μmol
6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
139781-19-4 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0449-0005-4mg
6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
139781-19-4 90%+
4mg
$66.0 2023-07-28

6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one 関連文献

6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-oneに関する追加情報

6-Chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one: A Comprehensive Overview

The compound with CAS No. 139781-19-4, known as 6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which are well-known for their diverse biological activities and potential applications in drug development. The molecule's structure is characterized by a quinolinone core with a chlorine substituent at position 6, a phenyl group at position 4, and a substituted acryloyl group at position 3. These structural features contribute to its unique chemical properties and biological functions.

Recent studies have highlighted the importance of quinoline derivatives in the development of novel therapeutic agents. The presence of the chlorine atom at position 6 introduces electronic effects that can modulate the compound's reactivity and bioavailability. Similarly, the phenyl group at position 4 enhances the molecule's lipophilicity, which is crucial for its ability to cross biological membranes and interact with target proteins. The substituted acryloyl group at position 3 introduces additional functional diversity, enabling the molecule to participate in various biochemical reactions and interactions.

One of the most intriguing aspects of this compound is its potential as a bioactive agent. Researchers have investigated its ability to inhibit key enzymes involved in various pathological processes, such as inflammation, oxidative stress, and cancer progression. For instance, studies have demonstrated that this compound exhibits significant antioxidant activity, which could be harnessed to develop novel treatments for diseases associated with oxidative damage. Furthermore, its anti-inflammatory properties suggest potential applications in managing chronic inflammatory conditions.

The synthesis of 6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. The use of advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation has enabled chemists to optimize the production process, ensuring high yields and purity. These advancements have not only facilitated laboratory-scale synthesis but also pave the way for large-scale manufacturing if the compound is approved for therapeutic use.

From an analytical perspective, modern spectroscopic techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the compound's structure and purity. These methods provide detailed insights into the molecule's conformational dynamics and stereochemistry, which are critical for understanding its biological behavior. Additionally, computational chemistry tools like molecular docking simulations have been employed to predict the compound's binding affinity to target proteins, further enhancing our understanding of its pharmacological potential.

Looking ahead, the development of this compound into a clinically relevant drug will depend on several factors, including its safety profile, efficacy in preclinical models, and scalability of production. Collaborative efforts between academic researchers and pharmaceutical companies are essential to navigate these challenges and bring this promising molecule closer to clinical application.

In conclusion, 6-chloro-3-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one represents a fascinating example of how advanced synthetic chemistry can lead to innovative therapeutic agents. With its unique structural features and diverse biological activities, this compound holds immense potential in addressing unmet medical needs across various disease areas.

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